1,3,5-Triazine-2,4-diamine, 1-(3-bromophenyl)-1,6-dihydro-6,6-dimethyl- 1,3,5-Triazine-2,4-diamine, 1-(3-bromophenyl)-1,6-dihydro-6,6-dimethyl-
Brand Name: Vulcanchem
CAS No.: 24849-96-5
VCID: VC20305472
InChI: InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16)
SMILES:
Molecular Formula: C11H14BrN5
Molecular Weight: 296.17 g/mol

1,3,5-Triazine-2,4-diamine, 1-(3-bromophenyl)-1,6-dihydro-6,6-dimethyl-

CAS No.: 24849-96-5

Cat. No.: VC20305472

Molecular Formula: C11H14BrN5

Molecular Weight: 296.17 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Triazine-2,4-diamine, 1-(3-bromophenyl)-1,6-dihydro-6,6-dimethyl- - 24849-96-5

Specification

CAS No. 24849-96-5
Molecular Formula C11H14BrN5
Molecular Weight 296.17 g/mol
IUPAC Name 1-(3-bromophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16)
Standard InChI Key KOOABGSEBLNWKJ-UHFFFAOYSA-N
Canonical SMILES CC1(N=C(N=C(N1C2=CC(=CC=C2)Br)N)N)C

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physicochemical Properties

The compound’s molecular formula is C₁₁H₁₄BrN₅, with a molecular weight of 296.17 g/mol as confirmed by PubChem . Discrepancies in molecular weight reports (e.g., 546.06 g/mol in supplier databases) likely arise from misannotations or formulation errors, emphasizing the need for verification via authoritative sources. Key identifiers include:

PropertyValueSource
CAS Registry Number890148-78-4
IUPAC Name2-N-(3-bromophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine
SMILESCC1(N=C(NC(=N1)NC2=CC(=CC=C2)Br)N)C
InChIKeyODCAEXNEGXTNBY-UHFFFAOYSA-N

Structural Features

The 1,3,5-triazine core is substituted at the 2- and 4-positions with amino groups, while the 1-position bears a 3-bromophenyl ring. The 6-position is functionalized with dimethyl groups, conferring steric bulk and influencing binding interactions . X-ray crystallography and NMR studies of analogous triazines reveal planar geometries stabilized by intramolecular hydrogen bonding .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via sequential nucleophilic substitutions on cyanuric chloride (1,3,5-trichloro-1,3,5-triazine). A representative pathway involves:

  • Amination: Reaction of cyanuric chloride with 3-bromoaniline to introduce the aryl group.

  • Dimethylation: Quaternization at the 6-position using methylating agents (e.g., dimethyl sulfate).

  • Final Amination: Substitution of remaining chlorines with ammonia or amines .

Yields range from 42–82%, depending on reaction conditions (solvent: DMF/acetonitrile; temperature: 0–80°C) .

Analytical Data

  • ¹H NMR: Signals at δ 2.1 ppm (singlet, 6H, CH₃), δ 6.8–7.4 ppm (multiplet, 4H, aromatic H).

  • HPLC Purity: >95% (TCI Chemicals).

Pharmacological Properties and Mechanism of Action

Adenosine Receptor Binding Affinity

In radioligand binding assays, derivatives of this compound exhibit nanomolar affinities for hA₁ and hA₃ adenosine receptors (Table 1) .

CompoundhA₁AR (Kᵢ, nM)hA₃AR (Kᵢ, nM)Selectivity (hA₁/hA₃)
9a12.4 ± 1.273.5 ± 6.85.93
11b8.9 ± 0.915.1 ± 1.41.70

9a and 11b demonstrate dual receptor modulation, while 9c (Kᵢ = 5.2 nM at hA₁AR) shows subtype selectivity .

Anticancer Activity

In A549 and NCI-H1299 lung cancer cells, 9c reduces viability to 59.9% and 68.8%, respectively, at 25 μM. Mechanistic studies reveal:

  • ROS Generation: 2.5-fold increase in intracellular ROS (flow cytometry) .

  • Mitochondrial Depolarization: Loss of ΔΨₘ (JC-1 assay) .

  • Apoptosis Induction: Caspase-3/7 activation and DNA fragmentation .

Molecular Docking and Structure-Activity Relationships

Binding Mode Predictions

Docking studies using hA₁AR (PDB: 5N2S) identify critical interactions:

  • π–π Stacking: Between the triazine ring and F171⁵.²⁹ .

  • Hydrogen Bonds: N254⁶.⁵ with amino/aniline groups .
    Meta-substituents on the phenyl ring reduce affinity due to steric clashes in the hydrophobic pocket .

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